2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol
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Overview
Description
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol is a complex organic compound that features a boron-containing dioxaborolane ring fused to a pyrrolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrrolopyridine core. One common method involves the reaction of a pyrrolopyridine derivative with a boronic acid or boronate ester under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of biaryl compounds.
Scientific Research Applications
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and probes for biological studies.
Medicine: Its potential use in boron neutron capture therapy (BNCT) for cancer treatment is being explored.
Industry: It can be utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in medicinal chemistry or forming new bonds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Phenylboronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
What sets 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol apart from similar compounds is its unique combination of a pyrrolopyridine core with a boron-containing dioxaborolane ring
Properties
Molecular Formula |
C15H21BN2O3 |
---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-11-5-6-18(7-8-19)13(11)17-10-12/h5-6,9-10,19H,7-8H2,1-4H3 |
InChI Key |
VHTUZRNZOYSMJH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3)CCO |
Origin of Product |
United States |
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